molecular formula C14H11NO B2897678 5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one

5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one

Cat. No.: B2897678
M. Wt: 209.24 g/mol
InChI Key: QNSOPUXDEXJMIY-UHFFFAOYSA-N
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Description

5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C14H11NO and a molecular weight of 209.24 g/mol . This compound features a pyridine ring attached to a dihydroindenone structure, making it an interesting subject for various chemical studies and applications.

Scientific Research Applications

5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Future Directions

The future directions for “5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one” and similar compounds could involve further exploration of their therapeutic potential. For instance, imidazole and its derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, “this compound” could potentially have similar applications in the future.

Biochemical Analysis

Biochemical Properties

It is known that this compound targets the protein serine/threonine-protein kinase B-raf . This interaction suggests that 5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one may play a role in regulating cell growth and proliferation.

Cellular Effects

It has been found to potently inhibit RIPK1, a protein involved in necroptosis, a form of programmed cell death . This suggests that this compound may have potential therapeutic applications in diseases where necroptosis plays a role.

Molecular Mechanism

It is known to bind to the protein serine/threonine-protein kinase B-raf with high affinity . This binding could potentially influence cell signaling pathways, gene expression, and cellular metabolism.

Preparation Methods

The synthesis of 5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with 2,3-dihydro-1H-inden-1-one in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Properties

IUPAC Name

5-pyridin-3-yl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-14-6-4-11-8-10(3-5-13(11)14)12-2-1-7-15-9-12/h1-3,5,7-9H,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSOPUXDEXJMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

13.26 g of 3-bromopyridine are dissolved in 160 ml of diethyl ether and cooled to −60° C. To this solution are added dropwise over the course of 30 minutes 52 ml of a 1.6 molar solution of n-butyllithium in n-hexane. The solution is allowed to warm to −30° C. and, at this temperature, 9.5 ml of trimethyl borate are added dropwise with stirring. The reaction mixture is subsequently heated under reflux for 3 hours and then cooled to 0° C., and 6.1 ml of 1,3-propanediol are added dropwise. This mixture is stirred at 0° C. for 30 minutes before adding 5.46 ml of methanesulfonic acid dropwise and stirring for a further 30 minutes. Then 20 g of Celite are added, the mixture is warmed to room temperature and filtered, the filtrate is concentrated, the residue is stirred in 700 ml of toluene and, after renewed filtration, the solvent is removed by distillation in vacuo. 4.1 g of the residue (3[1,3,2]dioxaborinan-2-ylpyridine) are dissolved, without further purification, together with 4.22 g of 5-bromo-1-indanone and 4.24 g of sodium carbonate in a mixture of 100 ml of toluene with 20 ml of ethanol and 20 ml of water. The solution is degassed with argon and then 112 mg of palladium(II) acetate and 262 mg of triphenylphosphine are added. The reaction mixture is boiled under reflux for 4 hours and cooled to room temperature, and the ethanol content in the mixture is removed by distillation in vacuo. Then 50 ml of a 0.5 N sodium hydroxide solution are added with stirring, the organic phase is separated off and the aqueous phase is extracted by shaking with toluene. The combined organic phases are extracted by shaking successively with water and saturated brine, dried over magnesium sulfate, concentrated in vacuo and purified by chromatography on silica gel with 1/1 ethyl acetate/n-heptane. 5-Pyridin-3-yl-1-indanone is obtained with a melting point of 103-106° C.
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13.26 g
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160 mL
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9.5 mL
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6.1 mL
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5.46 mL
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